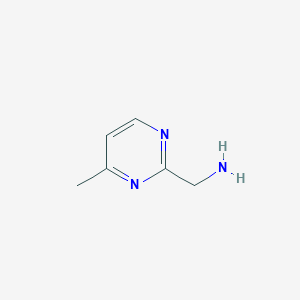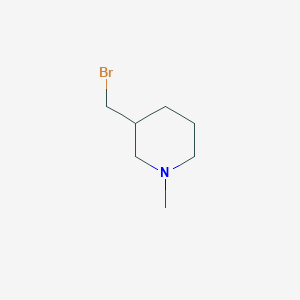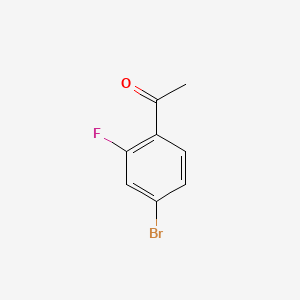
(+)-2-Oxo-3-oxetancarboxilato de potasio
Descripción general
Descripción
Potassium (S)-oxirane-2-carboxylate is a compound that can be involved in the anionic polymerization of oxiranes, leading to the formation of polyethers. This process can be initiated by various potassium salts, including potassium hydride, in the presence of crown ethers such as 18-crown-6. The resulting polymers typically have functional groups at the chain ends, which can be modified or utilized in further chemical reactions .
Synthesis Analysis
The synthesis of polymers involving potassium (S)-oxirane-2-carboxylate can be achieved through anionic polymerization. Potassium hydride, when combined with 18-crown-6, has been shown to effectively initiate the polymerization of oxiranes, such as (butoxymethyl)oxirane, resulting in polymers with low polydispersity indices (Mw/Mn < 1.1) . The presence of water in the catalysts can accelerate the initiation process, leading to polymers with even narrower molecular weight distributions . Additionally, potassium carboxylates in conjunction with crown ethers can form initiator systems for this polymerization process .
Molecular Structure Analysis
The molecular structure of the polymers formed from the anionic polymerization of oxiranes can be determined using techniques such as Matrix Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOF MS) and Carbon-13 Nuclear Magnetic Resonance (13C NMR). These analyses have revealed that the initiation of polymerization can proceed via multiple pathways, including the cleavage of the oxirane ring and deprotonation of the monomer. The type of monomer used can influence the initiation mechanism and the structure of the resulting macromolecules .
Chemical Reactions Analysis
The chemical reactions involved in the polymerization process are complex and can vary depending on the monomer and initiator used. For instance, in the polymerization of propylene oxide with potassium hydride, three initiation pathways were identified: cleavage of the oxirane ring in the β-position, monomer deprotonation, and deoxygenation. The real initiators in these reactions were identified as potassium isopropoxide, potassium allyloxide, and potassium hydroxide. The reactions that occur during the initiation step are crucial for determining the structure and properties of the resulting polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of the polymers synthesized from potassium (S)-oxirane-2-carboxylate are influenced by the molecular weight distribution and the functional groups present at the chain ends. Polymers with low polydispersity indices indicate a uniform distribution of molecular weights, which can be beneficial for certain applications. The presence of functional groups such as hydroxyl groups at the polymer chain ends after hydrolysis provides opportunities for further chemical modifications . The molecular weight distributions and the nature of the end groups can be tailored by controlling the synthesis conditions, such as the amount of water present in the catalysts and the temperature of the reaction .
Aplicaciones Científicas De Investigación
Agricultura y producción de cultivos
El potasio es un nutriente esencial que afecta la mayoría de los procesos bioquímicos y fisiológicos que influyen en el crecimiento y metabolismo de las plantas . También contribuye a la supervivencia de las plantas expuestas a diversos tipos de estrés biótico y abiótico . La aplicación de la nanotecnología en la producción y utilización de fertilizantes de potasio es tanto necesaria como efectiva .
Mejora de la productividad y la calidad de los cultivos
La necesidad de mejorar la productividad y la calidad de los cultivos requiere aumentar la disponibilidad de potasio o utilizar el potasio de manera más eficiente . Los genetistas pueden considerar valioso el desarrollo de plantas que utilizan el potasio de manera más efectiva .
Aplicaciones de la nanotecnología
Los nanomateriales se están convirtiendo cada vez más en parte de la vida profesional de las personas como una nueva categoría de materiales. Esta tecnología está encontrando gradualmente aplicaciones en la agricultura para aumentar los rendimientos de los cultivos y reducir la contaminación ambiental .
Papel en la respuesta al estrés de las plantas
El potasio juega un papel fundamental en la respuesta al estrés de las plantas. Ayuda a las plantas a sobrevivir cuando están expuestas a diversos tipos de estrés biótico y abiótico, incluidas enfermedades, plagas, sequía, salinidad, frío y heladas, e inundaciones .
Papel en los procesos bioquímicos
El potasio desempeña un papel regulador en varios procesos bioquímicos relacionados con la activación de enzimas, el metabolismo de los carbohidratos y la síntesis de proteínas .
Papel en la producción química
El (+)-2-Oxo-3-oxetancarboxilato de potasio se utiliza ampliamente como oxidante en la producción química. Se utiliza en la producción de sacarina, vitamina C, isoniazida y ácido benzoico .
Mecanismo De Acción
Target of Action
Potassium (S)-oxirane-2-carboxylate primarily targets potassium channels in cells . These channels play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various physiological processes such as nerve impulse transmission and muscle contraction .
Mode of Action
The compound interacts with its targets by binding to and blocking potassium channels . This blockade delays the repolarization phase of the action potential, leading to an increase in action potential duration and an increase in the effective refractory period . This interaction results in changes in the electric polarity across the membrane of the axon .
Pharmacokinetics
Potassium compounds are generally known to be absorbed rapidly and distribute extensively into tissues . They are metabolized mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is a change in the membrane potential of specific cells . This rapid rise and fall in membrane potential, known as an action potential, occurs in several types of excitable cells, including neurons and muscle cells . In neurons, action potentials play a central role in cell–cell communication, while in muscle cells, an action potential is the first step in the chain of events leading to contraction .
Action Environment
The action, efficacy, and stability of potassium (S)-oxirane-2-carboxylate can be influenced by various environmental factors. For instance, the compound’s action can be affected by the local concentration of potassium ions . Additionally, the compound’s efficacy and stability could potentially be influenced by factors such as pH, temperature, and the presence of other ions or molecules in the environment .
Análisis Bioquímico
Biochemical Properties
Potassium (S)-oxirane-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme catalysis and protein interactions. This compound interacts with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, potassium ions are known to stabilize catalytic intermediates and provide optimal positioning of substrates in enzyme active sites . Potassium (S)-oxirane-2-carboxylate may also interact with proteins that have potassium-binding sites, influencing their structural stability and functional activity . These interactions are crucial for the compound’s role in biochemical processes.
Cellular Effects
Potassium (S)-oxirane-2-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, potassium ions are essential for maintaining cellular homeostasis and regulating enzyme activity, photosynthetic efficiency, and osmotic stress response . The presence of potassium (S)-oxirane-2-carboxylate can impact these processes by altering the intracellular concentration of potassium ions, thereby affecting cellular functions such as ion transport, membrane potential, and metabolic flux .
Molecular Mechanism
The molecular mechanism of potassium (S)-oxirane-2-carboxylate involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to enzyme activation or inhibition. For instance, potassium ions can enhance enzyme activity through conformational transitions triggered upon binding to distant sites . Additionally, potassium (S)-oxirane-2-carboxylate may influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium (S)-oxirane-2-carboxylate can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that potassium levels can influence various physiological processes, and deviations from normal levels can lead to adverse effects . The stability and degradation of potassium (S)-oxirane-2-carboxylate in laboratory conditions are important considerations for its use in research and applications. Long-term exposure to this compound may result in changes in cellular function, including alterations in enzyme activity and metabolic pathways .
Dosage Effects in Animal Models
The effects of potassium (S)-oxirane-2-carboxylate vary with different dosages in animal models. Research has demonstrated that potassium channels play a crucial role in regulating cellular excitability and stability . At different dosages, potassium (S)-oxirane-2-carboxylate can exhibit threshold effects, where low doses may enhance cellular function, while high doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in experimental studies .
Metabolic Pathways
Potassium (S)-oxirane-2-carboxylate is involved in various metabolic pathways, including those related to carbohydrate metabolism, ion transport, and enzyme activation. This compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, potassium ions are essential for enzyme activation and protein synthesis, which are critical for maintaining metabolic homeostasis . The involvement of potassium (S)-oxirane-2-carboxylate in these pathways highlights its importance in cellular metabolism.
Transport and Distribution
The transport and distribution of potassium (S)-oxirane-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. Potassium channels and transporters facilitate the movement of potassium ions across cell membranes, ensuring proper distribution and localization . The interaction of potassium (S)-oxirane-2-carboxylate with these transporters influences its accumulation and localization within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of potassium (S)-oxirane-2-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Potassium channels and binding proteins play a role in the precise localization of this compound within cells . The subcellular distribution of potassium (S)-oxirane-2-carboxylate can impact its activity and function, as it may interact with different biomolecules in various cellular compartments .
Propiedades
IUPAC Name |
potassium;(2S)-oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQCDPNYSJUSEH-DKWTVANSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635765 | |
| Record name | Potassium (2S)-oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82079-45-6 | |
| Record name | Potassium (2S)-oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















